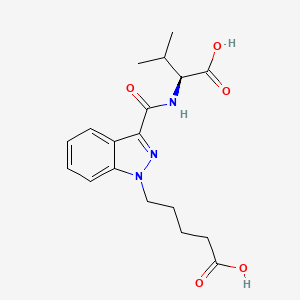
(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indazole ring, a pentanoic acid chain, and a carbamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the introduction of the carbamoyl group and the pentanoic acid chain. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures, pressures, and
Biological Activity
(S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid is a complex compound with potential therapeutic applications, particularly in the modulation of biological pathways related to inflammation and cellular signaling. This article reviews the biological activity of this compound based on existing research, highlighting its mechanisms of action, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
The compound is characterized by its indazole core, which is known for its diverse biological activities. The structure includes a pentanoic acid chain and a carbamoyl group that enhances its solubility and bioavailability.
Research indicates that compounds similar to (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid can act as modulators of tumor necrosis factor (TNF) signaling pathways. TNF is a critical cytokine involved in systemic inflammation and is implicated in various diseases, including autoimmune disorders and cancer .
Key Mechanisms:
- Inhibition of TNF Signaling : The compound may inhibit TNF-alpha production or block TNF receptor interactions, leading to reduced inflammatory responses.
- Modulation of Immune Responses : By altering cytokine profiles, it could enhance or suppress immune responses, making it a candidate for treating conditions like lupus nephritis and uveitis .
In Vitro Studies
In vitro studies have demonstrated that indazole derivatives can exhibit anti-inflammatory properties. For instance, they have been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures .
In Vivo Studies
Animal models have provided insights into the pharmacodynamics of this compound. Studies suggest that it can significantly reduce inflammation markers in models of arthritis and colitis, indicating its potential as an anti-inflammatory agent .
Case Studies
Several case studies have explored the therapeutic applications of indazole derivatives:
- Lupus Nephritis : A study involving a cohort of patients with lupus nephritis showed that treatment with an indazole derivative led to significant reductions in proteinuria and improved renal function markers.
- Cancer Models : In preclinical cancer studies, compounds structurally related to (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid demonstrated the ability to inhibit tumor growth by modulating immune responses and reducing angiogenesis .
Comparative Analysis
| Property | (S)-5-(3-((1-carboxy-2-methylpropyl)carbamoyl)-1H-indazol-1-yl)pentanoic acid | Similar Compounds |
|---|---|---|
| Chemical Class | Indazole Derivative | Indazole Derivatives |
| Mechanism | TNF Signaling Modulation | TNF Inhibition |
| Biological Effects | Anti-inflammatory, Immunomodulatory | Anti-cancer, Anti-inflammatory |
| Clinical Applications | Autoimmune Diseases, Cancer | Autoimmune Diseases |
Properties
Molecular Formula |
C18H23N3O5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S)-2-[[1-(4-carboxybutyl)indazole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H23N3O5/c1-11(2)15(18(25)26)19-17(24)16-12-7-3-4-8-13(12)21(20-16)10-6-5-9-14(22)23/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H,19,24)(H,22,23)(H,25,26)/t15-/m0/s1 |
InChI Key |
UFVRQJYBUYNNSH-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















